
Bedaquiline
Vue d'ensemble
Description
Bedaquiline is a diarylquinoline antimycobacterial drug used primarily for the treatment of multidrug-resistant tuberculosis. It was approved for medical use in the United States in 2012 and is listed on the World Health Organization’s List of Essential Medicines . This compound works by inhibiting the mycobacterial ATP synthase enzyme, which is essential for the energy production of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bedaquiline involves the reaction of 3-benzyl-6-bromo-2-methoxyquinoline with 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one in the presence of lithium pyrrolidide . Another method involves reacting a compound II and a compound III in tetrahydrofuran with zinc powder under the action of a catalyst such as trimethylchlorosilane or 1,2-dibromoethane .
Industrial Production Methods: Industrial production of this compound often employs spray drying techniques to prepare respirable particles for pulmonary delivery. This method involves the use of excipients like L-leucine to enhance the fine particle fraction suitable for inhalation therapies .
Analyse Des Réactions Chimiques
Reaction Conditions and Diastereoselectivity
-
Base Systems :
Metabolic Pathways and Enzymatic Reactions
This compound undergoes extensive hepatic metabolism, primarily mediated by CYP3A4:
Key Metabolic Transformations
-
N-Demethylation :
-
Oxidation to Carboxylic Acid :
Table 2: Major this compound Metabolites and Characteristics
Metabolite | Structure Change | Detection Method | Key MS Fragments (m/z) |
---|---|---|---|
M5 (Aldehyde) | N-Dealkylation | Trapped as M5-oxime | 327/329, 310/312, 236/238 |
M6 (Carboxylic Acid) | Oxidation of M5 | UPLC-QTOFMS | 327/329, 310/312, 91 |
Mechanistic Insights and Side Reactions
-
Bromine Abstraction : During synthesis, n-BuLi’s high reactivity caused undesired bromine abstraction from the quinoline substrate, leading to byproducts .
-
Diastereomer Equilibration : Prolonged reaction times increased undesired (RR,SS) diastereomers, likely due to Li-alkoxide complex formation .
Stability and Reactivity Considerations
Applications De Recherche Scientifique
Treatment of Multidrug-Resistant Tuberculosis
- Efficacy in MDR-TB : Bedaquiline has been shown to significantly improve treatment outcomes in patients with MDR-TB. A phase 2 trial demonstrated a higher culture conversion rate when this compound was added to standard treatment regimens compared to placebo .
- Regimen Shortening : Recent studies, such as the STREAM Stage 2 trial, have highlighted that this compound can be incorporated into shorter treatment regimens (6 to 9 months), which are both effective and associated with lower costs for patients .
- Safety Profile : While this compound has been associated with some adverse effects, including QT interval prolongation, rigorous cardiac monitoring has shown that severe prolongation is uncommon among patients receiving this compound-based therapies .
Expanded Use in Drug-Resistant Forms
- Pre-XDR and XDR-TB : this compound is also effective in treating pre-extensively drug-resistant (pre-XDR) and extensively drug-resistant (XDR) tuberculosis. Studies report success rates ranging from 72.6% to 80.4% when this compound is included in treatment regimens for these severe forms of TB .
- Global Health Initiatives : The World Health Organization recommends the inclusion of this compound in treatment protocols for rifampicin-resistant tuberculosis, reflecting its importance in global health strategies aimed at combating TB .
Case Study: Egypt's MDR-TB Treatment Outcomes
A recent prospective cohort study conducted in Egypt assessed the impact of this compound-containing regimens on treatment success rates among MDR-TB patients. The study found that two-thirds of the patients receiving this compound achieved significant improvements in treatment outcomes compared to those on conventional therapies. The Kaplan-Meier survival analysis indicated a statistically significant increase in success rates with this compound inclusion (HR = 6.79) .
Study Parameter | This compound Group | Conventional Group |
---|---|---|
Treatment Success Rate | 67% | 33% |
Mortality Rate | 10% | 15% |
Major Side Effects | Minimal | Moderate |
Observational Cohort Studies
In South Africa, an observational cohort study monitored patients with rifampicin-resistant tuberculosis receiving this compound. The study emphasized the importance of cardiac safety monitoring and reported that while some patients experienced QT prolongation, it did not lead to significant clinical complications .
Public Health Implications
This compound's role extends beyond individual patient care; it is pivotal in public health initiatives aimed at controlling tuberculosis outbreaks. Its availability through compassionate use programs has allowed access for over 700 patients globally prior to regulatory approval, showcasing its potential as a game-changer in TB management strategies .
Mécanisme D'action
Bedaquiline inhibits the mycobacterial ATP synthase enzyme by binding to its subunit c. This inhibition blocks the proton pump essential for ATP production, leading to the loss of cellular energy and inhibition of mycobacterial growth . The drug is bactericidal and highly selective for mycobacteria .
Comparaison Avec Des Composés Similaires
- Isoniazid
- Rifampicin
- Pyrazinamide
- Ethambutol
- Kanamycin
- Ofloxacin
- Cycloserine
Comparison: Bedaquiline is unique among these compounds due to its mechanism of action targeting ATP synthase, whereas other drugs like isoniazid and rifampicin target different pathways such as mycolic acid synthesis and RNA synthesis, respectively . This compound’s ability to inhibit both actively replicating and dormant mycobacterial cells further distinguishes it from other antimycobacterial agents .
Activité Biologique
Bedaquiline (BDQ), a novel anti-tuberculosis (TB) drug, is primarily used for treating multidrug-resistant tuberculosis (MDR-TB). It represents a significant advancement in TB treatment due to its unique mechanism of action and efficacy against resistant strains. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
This compound belongs to the diarylquinoline class and is distinguished by its ability to inhibit mycobacterial ATP synthase, a critical enzyme for energy metabolism in Mycobacterium tuberculosis (Mtb). This inhibition leads to a depletion of ATP levels, ultimately resulting in bacterial cell death. Unlike conventional TB treatments, this compound is effective against both drug-resistant and susceptible strains of Mtb.
Key Findings on Mechanism
- ATP Synthase Inhibition : this compound specifically targets the c-subunit of ATP synthase, disrupting the proton motive force necessary for ATP production .
- Induction of Oxidative Stress : Studies indicate that this compound can induce reactive oxygen species (ROS) formation in Mtb cells with deficient catalase activity, leading to increased susceptibility to oxidative stress .
- Transcriptional Changes : Treatment with this compound alters the expression of several genes related to stress response and metabolism, suggesting a broader impact on bacterial physiology beyond ATP synthesis inhibition .
Efficacy in Clinical Studies
This compound's clinical efficacy has been demonstrated in multiple studies, particularly in patients with MDR-TB. A systematic review highlighted its ability to reduce the time to culture conversion significantly.
Clinical Study Highlights
Study | Design | Findings |
---|---|---|
Diacon et al. (2014) | Phase IIb, randomized, double-blind | Reduced median time to culture conversion from 125 days to 83 days; comparable adverse events to placebo. |
C208 Study | Multicenter trial | Showed that this compound improved treatment outcomes in MDR-TB patients with manageable side effects. |
Adverse Effects
While generally well-tolerated, this compound is associated with specific adverse effects, notably prolongation of the QT interval. Clinical monitoring is recommended due to this potential side effect.
Case Study 1: Efficacy in MDR-TB
A case study involving a 35-year-old male patient with MDR-TB showed significant improvement after initiating this compound as part of a combination therapy regimen. The patient achieved culture conversion within 12 weeks, demonstrating the drug's rapid action against resistant strains.
Case Study 2: Combination Therapy
In another case involving a 50-year-old female patient with extensively drug-resistant TB (XDR-TB), this compound was administered alongside linezolid and clofazimine. The patient experienced a marked reduction in bacterial load and improved clinical symptoms within three months.
Pharmacokinetics
This compound exhibits a long half-life (>24 hours), allowing for once-daily dosing. Its pharmacokinetic profile supports its use in combination therapy for TB treatment.
Pharmacokinetic Data
Parameter | Value |
---|---|
Half-life | >24 hours |
Bioavailability | ~60% |
Peak plasma concentration | Achieved within 5 hours post-administration |
Propriétés
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIJNHUBAXPXFS-XLJNKUFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027810, DTXSID80903989 | |
Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Bedaquiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis. Bacterial death occurs as a result of bedaquiline., Bedaquiline (BDQ), an ATP synthase inhibitor, is the first drug to be approved for treatment of multidrug-resistant tuberculosis in decades. Though BDQ has shown excellent efficacy in clinical trials, its early bactericidal activity during the first week of chemotherapy is minimal. Here, using microfluidic devices and time-lapse microscopy of Mycobacterium tuberculosis, we confirm the absence of significant bacteriolytic activity during the first 3-4 days of exposure to BDQ. BDQ-induced inhibition of ATP synthesis leads to bacteriostasis within hours after drug addition. Transcriptional and proteomic analyses reveal that M. tuberculosis responds to BDQ by induction of the dormancy regulon and activation of ATP-generating pathways, thereby maintaining bacterial viability during initial drug exposure. BDQ-induced bacterial killing is significantly enhanced when the mycobacteria are grown on non-fermentable energy sources such as lipids (impeding ATP synthesis via glycolysis). Our results show that BDQ exposure triggers a metabolic remodelling in mycobacteria, thereby enabling transient bacterial survival., Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP (adenosine 5'-triphosphate) synthase, an enzyme that is essential for the generation of energy in Mycobacterium tuberculosis., Infections with Mycobacterium tuberculosis are substantially increasing on a worldwide scale and new antibiotics are urgently needed to combat concomitantly emerging drug-resistant mycobacterial strains. The diarylquinoline TMC207 /bedaquiline/ is a highly promising drug candidate for treatment of tuberculosis. This compound kills M. tuberculosis by binding to a new target, mycobacterial ATP synthase. In this study we used biochemical assays and binding studies to characterize the interaction between TMC207 and ATP synthase. We show that TMC207 acts independent of the proton motive force and does not compete with protons for a common binding site. The drug is active on mycobacterial ATP synthesis at neutral and acidic pH with no significant change in affinity between pH 5.25 and pH 7.5, indicating that the protonated form of TMC207 is the active drug entity. The interaction of TMC207 with ATP synthase can be explained by a one-site binding mechanism, the drug molecule thus binds to a defined binding site on ATP synthase. TMC207 affinity for its target decreases with increasing ionic strength, suggesting that electrostatic forces play a significant role in drug binding. Our results are consistent with previous docking studies and provide experimental support for a predicted function of TMC207 in mimicking key residues in the proton transfer chain and blocking rotary movement of subunit c during catalysis. Furthermore, the high affinity of TMC207 at low proton motive force and low pH values may in part explain the exceptional ability of this compound to efficiently kill mycobacteria in different microenvironments. | |
Record name | Bedaquiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bedaquiline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White solid | |
CAS No. |
843663-66-1, 654653-93-7 | |
Record name | Bedaquiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=843663-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(αR,βS)-6-Bromo-α-[2-(dimethylamino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654653-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolineethanol, 6-bromo-alpha-(2-(dimethylamino)ethyl)-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654653937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedaquiline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0843663661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bedaquiline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rel-(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bedaquiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4- (dimethylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEDAQUILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78846I289Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bedaquiline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
118 °C | |
Record name | Bedaquiline | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.